molecular formula C12H14O B152291 2-Phenylcyclohexanone CAS No. 1444-65-1

2-Phenylcyclohexanone

Cat. No.: B152291
CAS No.: 1444-65-1
M. Wt: 174.24 g/mol
InChI Key: DRLVMOAWNVOSPE-UHFFFAOYSA-N
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Description

2-Phenylcyclohexanone (2-PC) is an organic compound that belongs to the cyclohexanone family of compounds. It is a colorless liquid with a sweet, fruity odor. 2-PC is a versatile chemical that has a wide range of applications in the scientific and industrial fields. It is used in the synthesis of pharmaceuticals, fragrances, and other organic compounds. 2-PC has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Analytical Characterization and Method Development

Analytical Profiles and Method Development : 2-Phenylcyclohexanone and its derivatives have been characterized through various analytical methods. For instance, psychoactive arylcyclohexylamines were identified and analyzed using gas chromatography, nuclear magnetic resonance spectroscopy, and diode array detection. These substances were also quantitatively determined in biological matrices like blood, urine, and vitreous humor through liquid chromatography and mass spectrometry, highlighting the compound's significance in analytical chemistry (De Paoli et al., 2013).

Chemical Synthesis and Catalysis

Chemical Synthesis and Structural Analysis : The compound has been involved in chemical synthesis processes and structural analysis. For instance, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate was synthesized through a Michael-Aldol condensation, and its structure was analyzed, demonstrating the compound's utility in chemical synthesis and structure elucidation (Hernández-Ortega et al., 2001).

Catalysis and Asymmetric Synthesis : this compound derivatives have been utilized in catalyzed asymmetric reactions. Rhodium(I)/(S)-binap catalysts were used for the asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone, achieving high enantioselectivity and yield of (S)-3-phenylcyclohexanone (Takaya et al., 2000). This demonstrates the compound's significance in stereoselective and catalytic synthetic chemistry.

Material Science and Corrosion Inhibition

Corrosion Inhibition and Surface Interaction : In material science, 2-cyclohexenylcyclohexanone was investigated as a corrosion inhibitor for carbon steel in hydrochloric acid solutions. The study showed that the compound's adsorption on steel surfaces mainly involves hydrophobic interactions, indicating its potential application in protecting materials against corrosion (Ostapenko et al., 2014).

Safety and Hazards

When handling 2-Phenylcyclohexanone, it is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and use personal protective equipment as required . It is also advised to not let the product enter drains .

Properties

IUPAC Name

2-phenylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLVMOAWNVOSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
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DSSTOX Substance ID

DTXSID501314883
Record name 2-Phenylcyclohexanone
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Molecular Weight

174.24 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 2-Phenylcyclohexanone
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CAS No.

1444-65-1
Record name 2-Phenylcyclohexanone
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Record name 2-Phenylcyclohexanone
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Record name 2-Phenylcyclohexanone
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Synthesis routes and methods I

Procedure details

Lastly, to examine the utility of the catalyst on a somewhat larger scale, the reaction of cyclohexenone with phenylboronic acid was performed on a 20 mmol scale and the product 2-phenyl cyclohexanone was isolated in identical yield (83%) to the small-scale reaction (Table 1, entry 5). Thus, the ligands described herein may have practical application in larger scale reactions.
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Synthesis routes and methods II

Procedure details

Rh2(S-DOSP)4-catalyzed decomposition of the cyclic vinyldiazoacetate 58 in the presence of 1,3-cyclohexadiene 40 resulted in the formation of the 1,4-cyclohexadiene 59 in 73% yield and 97% ee. The absolute configuration of compound 59 was determined by DDQ oxidation and ozonolysis to afford the 2-phenylcyclohexanone in a 56% yield. Found [α]26D=−17 (c=1.66, PhH). Lit. value: [α]24D=−113.5 (c=0.60, PhH), S-isomer. (Berti et al., J. Chem. Soc., pp. 3371-3377 (1971), which is hereby incorporated by reference.) Similarly, decomposition of the dienyldiazoacetate 60 in the presence of 1,3-cyclohexadiene 40 resulted in the formation of 61 (60% yield and 99% ee), in which both diene components have moved out of conjugation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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